5-Nitro-2-(piperazin-1-YL)pyrimidine
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Overview
Description
5-Nitro-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. The presence of the nitro group and the piperazine ring can impart unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperazine under basic conditions. For example, 2-chloropyrimidine can be reacted with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile to yield 2-(piperazin-1-yl)pyrimidine. The nitro group can then be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Cyclization: Suitable cyclizing agents and conditions depending on the desired product.
Major Products Formed
Reduction: 5-Amino-2-(piperazin-1-yl)pyrimidine.
Substitution: Various N-substituted piperazine derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-Nitro-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs targeting various diseases, including neurodegenerative disorders and cancer.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors for Alzheimer’s disease.
Chemical Biology: Utilized in the study of molecular interactions and pathways due to its ability to interact with various biological targets.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(piperazin-1-yl)pyrimidine depends on its specific application. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a nitro group.
2-(1-Piperazinyl)pyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Piperazine-containing thiazolopyrimidines: More complex structures with additional heterocyclic rings.
Uniqueness
5-Nitro-2-(piperazin-1-yl)pyrimidine is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the piperazine ring allows for various substitution reactions, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
5-nitro-2-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c14-13(15)7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOCXWZSVVSETC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615465 |
Source
|
Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153466-03-6 |
Source
|
Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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